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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl succinate (MES), a mono-ester of succinic acid, is a compound of increasing
interest in various scientific domains, including its potential applications in drug development
and as a biochemical probe. Understanding its thermochemical properties is fundamental for
process design, safety analysis, and for elucidating its behavior in biological systems. This
technical guide provides a comprehensive overview of the available and estimated
thermochemical data for monoethyl succinate, details established experimental protocols for
their determination, and visualizes key related processes.

Physicochemical Properties of Monoethyl Succinate

A summary of the known physicochemical properties of monoethyl succinate is presented in
Table 1.

Table 1: Physicochemical Properties of Monoethyl Succinate

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b093570?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula CeH1004 [1112][3]
Molecular Weight 146.14 g/mol [11[2][3]
CAS Number 1070-34-4 [1][21[3]
Melting Point 8°C [1]

Boiling Point 248 °C (at 1 atm) [1][2]
98-100 °C (at 10 mmHg) [2]

Density 1.141 g/mL (at 25 °C) [11[2]
Refractive Index (n2°/D) 1.432 [1][2]
Vapor Pressure 0.00432 mmHg (at 25 °C) [1]

Estimated Thermochemical Properties of Monoethyl
Succinate

Due to a lack of available direct experimental data for several key thermochemical properties,
the Joback group contribution method was employed to provide estimated values. These
estimations are valuable for initial assessments and modeling but should be confirmed with
experimental data when possible. The Joback method is a well-established group contribution
theory used to predict thermophysical properties of pure components based on their molecular
structure[4][5].

Table 2: Estimated Thermochemical Properties of Monoethyl Succinate (Joback Method)
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Property Estimated Value Unit

Standard Net Enthalpy of
Formation (Ideal Gas, 298.15 -733.8 kJ/mol
K)

Standard Gibbs Free Energy

of Formation (ldeal Gas, -560.2 kJ/mol
298.15 K)
Ideal Gas Heat Capacity (Cp) See Table 3 J/(mol-K)
Enthalpy of Vaporization (at

by - P ) ( 57.2 kJ/mol
Normal Boiling Point)
Enthalpy of Fusion 19.8 kJ/mol

Table 3: Estimated Ideal Gas Heat Capacity (Cp) of Monoethyl Succinate at Different
Temperatures (Joback Method)

Temperature (K) Ideal Gas Heat Capacity (J/(mol-K))
298.15 2315
400 280.1
500 324.3
600 363.5
700 397.4
800 426.0
900 449.3
1000 467.6

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key
thermochemical properties of a liquid compound like monoethyl succinate.
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Synthesis of Monoethyl Succinate

A common laboratory-scale synthesis of monoethyl succinate involves the esterification of
succinic anhydride with ethanol[6].

(Succinic Anhydride)

Reaction Mixture Reflux (Monoethyl Succinate)

Click to download full resolution via product page

Figure 1: Synthesis of Monoethyl Succinate.

Protocol:

e Succinic anhydride and a molar excess of absolute ethanol are combined in a round-bottom
flask equipped with a reflux condenser.

o The mixture is heated to reflux with constant stirring. The reaction progress can be monitored
by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

e Upon completion, the excess ethanol is removed under reduced pressure using a rotary
evaporator.

e The resulting crude monoethyl succinate can be purified by vacuum distillation to yield the
final product.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid
organic compound, from which the standard enthalpy of formation can be calculated[7].

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.youtube.com/watch?v=GaDBfaGwdZE
https://www.benchchem.com/product/b093570?utm_src=pdf-body-img
https://jyx.jyu.fi/jyx/Record/jyx_123456789_84017
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

4 Sample Preparation

[Monoethyl Succinate Samplej

Weigh Sample
[Place in Crucible]
N\ J

4 )

Calorimetry

A4
Bomb CalorimeteD

G’ressurize with Oa

Ignite Sample

[Measure Temperature Change]
o J

-

Data Analysis

[Calculate Heat of Combustion (q)]

:

Calculate Enthalpy of Combustion (AHc)

:

Calculate Enthalpy of Formation (AHf°)

J

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

( Sample Preparation

[Monoethyl Succinate Sample]

[Weigh Sample (2-10 ng
[Encapsulate in ParD

- J

DSC Measurement

Y
[DSC Instrumena

G_oad Sample and Reference Pans)

i

Gpply Temperature Program]

:

[Measure Differential Heat Flow)
. J

Data Analysis
v

Glot Thermogram (Heat Flow vs. Temp)

N

[Determine Heat Capacita [Determine Melting Point & Enthalpy of FusiorD
- J

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

(Monoethyl Succinate (Extracellular))

ransport

(Monoethyl Succinate (Intracellular))

Metabolism

Increased ATP/ADP Ratio

i

K-ATP Channel Closure

i

Membrane Depolarization

i

(Voltage-gated Caz* Channel Opening)

Ca2* Influx
(Insulin Secretion)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b093570?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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